1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione
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Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, forming sulfone derivatives.
Reduction: : Reduction reactions may target the ketone functionalities, converting them to corresponding alcohols.
Substitution: : The phenyl ring and the azabicyclo[3.2.1]octane structure provide sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: : Halogenating agents or organometallic reagents facilitate substitutions on the aromatic ring or the bicyclic structure.
Major Products Formed
Oxidation and reduction products include sulfones, sulfoxides, and alcohol derivatives.
Substituted derivatives feature various functional groups added to the phenyl ring or the bicyclic framework.
Scientific Research Applications: 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione finds applications across several fields:
Chemistry: : Studied for its unique reactivity and potential to form complex molecular architectures.
Biology: : Investigated for its interactions with biological molecules and potential as a bioactive compound.
Medicine: : Potential therapeutic applications due to its complex structure and pharmacophoric elements.
Industry: : Used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action: The mechanism of action involves interactions at the molecular level, likely engaging with biological targets such as enzymes or receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds: Compared to other compounds with similar structures, this compound is unique in its combination of a methylsulfonyl group with an azabicyclo[3.2.1]octane and phenylbutane-1,4-dione framework.
Similar Compounds: : Other azabicyclo compounds, sulfonylated molecules, and phenylbutane derivatives.
Uniqueness: : Its unique pharmacophore arrangement and potential biological activity distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-24(22,23)16-11-14-7-8-15(12-16)19(14)18(21)10-9-17(20)13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJZZWJYDNSIIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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